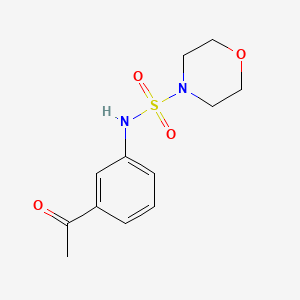

N-(3-acetylphenyl)morpholine-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-acetylphenyl)morpholine-4-sulfonamide” is a chemical compound that contains a sulfonamide group, which is a common feature in many pharmaceuticals . Sulfonamides are known for their antibacterial properties and are used in a variety of drugs .

Synthesis Analysis

While specific synthesis methods for this compound are not available, sulfonamides are generally synthesized by reacting aniline derivatives with sulfonyl chlorides . The exact method would depend on the specific structures of the reactants and the desired sulfonamide product .Molecular Structure Analysis

The molecular structure of “N-(3-acetylphenyl)morpholine-4-sulfonamide” would consist of a morpholine ring (a six-membered ring with one oxygen and one nitrogen atom), a phenyl ring (a six-membered carbon ring) with an acetyl group (CH3CO-), and a sulfonamide group (SO2NH2) attached to the nitrogen of the morpholine ring .Chemical Reactions Analysis

Sulfonamides, including “N-(3-acetylphenyl)morpholine-4-sulfonamide”, can undergo a variety of chemical reactions. They can act as bases, forming salts with acids, and as nucleophiles, reacting with electrophiles . They can also undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-acetylphenyl)morpholine-4-sulfonamide” would depend on its specific structure. Factors such as its solubility, melting point, boiling point, and stability would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

N-(3-acetylphenyl)morpholine-4-sulfonamide has demonstrated remarkable antibacterial properties. In a study evaluating its effects against Escherichia coli ATCC 25922 , Pseudomonas aeruginosa ATCC 27853 , and Staphylococcus aureus ATCC 29213 , the compound exhibited significant activity against all three bacterial strains. The minimum inhibitory concentration (MIC) for E. coli and P. aeruginosa was determined to be 256 μg/mL, while for S. aureus, it ranged from 256 to 512 μg/mL . Although the MIC values are higher than those of reference drugs like amoxicillin, ciprofloxacin, meropenem, and vancomycin, the compound still shows promise as an antibacterial agent.

Molecular Docking Studies

Researchers have conducted molecular docking studies to explore the interactions between N-(3-acetylphenyl)morpholine-4-sulfonamide and bacterial targets. These computational analyses provide insights into the binding affinity and potential mechanisms of action. The agreement between molecular docking predictions and laboratory results further supports the compound’s antibacterial activity .

Medicinal Applications

Sulfonamides, including N-(3-acetylphenyl)morpholine-4-sulfonamide, have a rich history in medicinal chemistry. They are widely studied for their therapeutic properties, including antimicrobial, antimalarial, anticancer, antithyroid, anti-inflammatory, antidepressant, diuretic, and protease inhibition effects. As such, this compound may hold promise for various medical applications .

Drug Development

Given its antibacterial activity and structural features, N-(3-acetylphenyl)morpholine-4-sulfonamide could serve as a starting point for drug development. Medicinal chemists may modify its structure to enhance efficacy, reduce toxicity, or target specific bacterial strains.

Wirkmechanismus

Zukünftige Richtungen

The future directions for research on “N-(3-acetylphenyl)morpholine-4-sulfonamide” could include studying its potential uses in medicine, given the known antibacterial properties of sulfonamides . Additionally, further studies could be conducted to fully understand its physical and chemical properties, as well as its safety profile .

Eigenschaften

IUPAC Name |

N-(3-acetylphenyl)morpholine-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S/c1-10(15)11-3-2-4-12(9-11)13-19(16,17)14-5-7-18-8-6-14/h2-4,9,13H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYHPOHPJCRSDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49737130 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(3-acetylphenyl)morpholine-4-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-(cyclopropylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2429913.png)

![7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2429914.png)

![3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2429923.png)

![2-chloro-1-[3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B2429926.png)

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2429927.png)

![N-(4-tert-butylphenyl)-2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2429931.png)